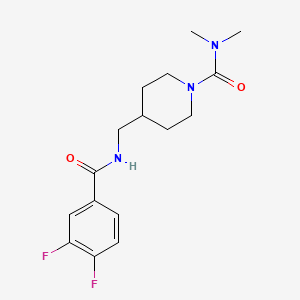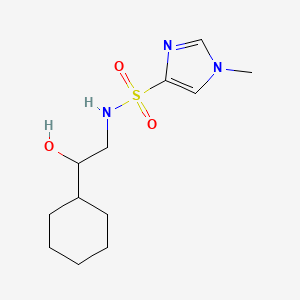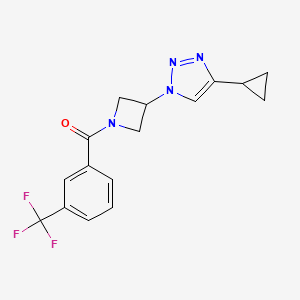![molecular formula C15H13F3N4OS2 B2734137 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1396846-50-6](/img/structure/B2734137.png)
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles and imidazoles are important heterocyclic moieties that possess a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
Thiazole and imidazole rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that your compound might undergo would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Some general properties of thiazole and imidazole derivatives include high solubility in water and other polar solvents, and the ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide”, also known as “N-(4-methyl-1,3-thiazol-2-yl)-2-{methyl[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetamide”.
Antioxidant Activity
This compound has shown significant potential as an antioxidant. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. Studies have demonstrated its ability to neutralize reactive oxygen species (ROS) and other free radicals, making it a valuable candidate for developing antioxidant therapies .
Anti-Tyrosinase Activity
The compound exhibits potent anti-tyrosinase activity, which is essential for applications in skin whitening and treating hyperpigmentation disorders. Tyrosinase is an enzyme responsible for melanin production, and inhibiting its activity can help in reducing pigmentation. This compound has been found to inhibit tyrosinase effectively, making it a promising ingredient in cosmetic formulations .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit their growth suggests potential applications in developing new antimicrobial agents for medical and agricultural use .
Anti-Inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This property is beneficial in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Its mechanism involves the suppression of pathways that lead to inflammation, providing a therapeutic approach to managing chronic inflammatory conditions .
Cancer Research
In cancer research, this compound has shown promise as a potential chemotherapeutic agent. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Studies have highlighted its effectiveness against various cancer cell lines, suggesting its potential role in developing new cancer treatments .
Neuroprotective Effects
The neuroprotective effects of this compound are of significant interest in the field of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and apoptosis, which are common features in conditions like Alzheimer’s and Parkinson’s diseases. Its ability to cross the blood-brain barrier and exert protective effects on neural cells makes it a promising candidate for neuroprotective therapies .
Photovoltaic Applications
In the field of materials science, this compound has been explored for its potential in photovoltaic applications. Its unique chemical structure allows it to be used in the development of organic photovoltaic cells, which are essential for converting solar energy into electrical energy. The compound’s ability to absorb light and generate charge carriers makes it suitable for enhancing the efficiency of solar cells .
Fluorescent Probes
The compound’s fluorescent properties make it useful as a fluorescent probe in biochemical and medical research. It can be used to label and visualize biological molecules, cells, and tissues, aiding in various diagnostic and research applications. Its stability and brightness under different conditions enhance its utility in fluorescence microscopy and imaging techniques .
Mecanismo De Acción
The mechanism of action of a compound like this would depend on its specific biological target. Many thiazole and imidazole derivatives show diverse biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antidiabetic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4OS2/c1-8-7-24-13(19-8)20-11(23)6-22(2)14-21-12-9(15(16,17)18)4-3-5-10(12)25-14/h3-5,7H,6H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHZKKWNDQVCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate](/img/structure/B2734055.png)
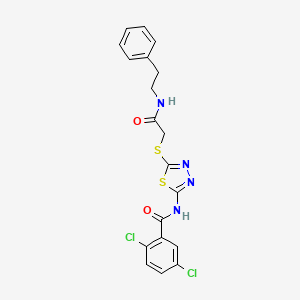
![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide](/img/structure/B2734061.png)
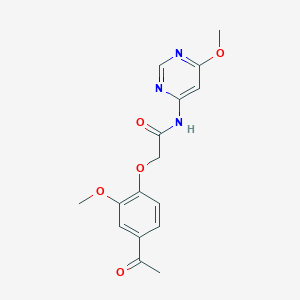
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2734066.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2734068.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)
